![molecular formula C25H18N4O4S B10869301 N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE is a complex organic compound characterized by its intricate structure, which includes a nitrophenyl group, a hydrazino carbonyl group, and a thienyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The reaction between 4-nitrobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Coupling with Thienyl Benzamide: The hydrazone intermediate is then coupled with 4-phenyl-2-thienyl benzamide under specific conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Final Product Formation: The final step involves the cyclization and purification of the product, typically achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N1-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazino carbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3-({2-[(4-METHOXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE
- N~1~-[3-({2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE
Uniqueness
Compared to similar compounds, N1-[3-({2-[(4-NITROPHENYL)METHYLENE]HYDRAZINO}CARBONYL)-4-PHENYL-2-THIENYL]BENZAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics and interactions with biological targets.
Properties
Molecular Formula |
C25H18N4O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-benzamido-N-[(E)-(4-nitrophenyl)methylideneamino]-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C25H18N4O4S/c30-23(19-9-5-2-6-10-19)27-25-22(21(16-34-25)18-7-3-1-4-8-18)24(31)28-26-15-17-11-13-20(14-12-17)29(32)33/h1-16H,(H,27,30)(H,28,31)/b26-15+ |
InChI Key |
CLUWDBHUQVVNQU-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


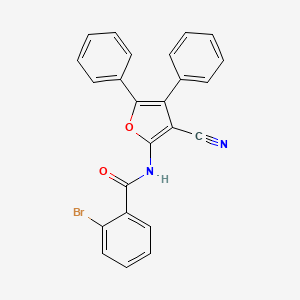
![2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)
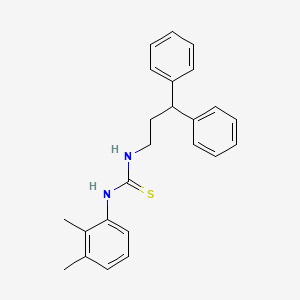
![10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869241.png)
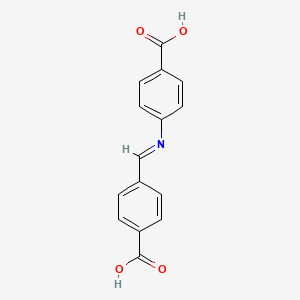
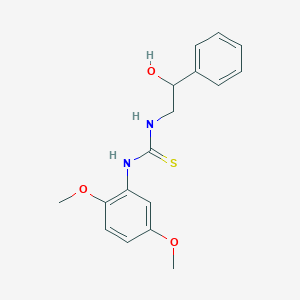
![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)
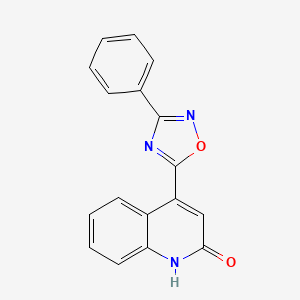
![6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10869264.png)
![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
